1-(3-phenylpropyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

DGAT1 inhibition serine hydrolase probes triazole–urea scaffold

1-(3-Phenylpropyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea (CAS 2310122-84-8) is a synthetic unsymmetrical urea derivative with the molecular formula C₁₈H₂₀N₆O and a molecular weight of 336.40 g·mol⁻¹. The molecule incorporates a 3-phenylpropyl substituent on the urea N-terminus and a 1-(pyridin-4-yl)-1H-1,2,3-triazol-4-ylmethyl group on the opposing terminus, placing it within the broader class of 1,2,3-triazole–urea hybrid scaffolds that have been explored as diacylglycerol acyltransferase 1 (DGAT1) inhibitors and serine hydrolase probes.

Molecular Formula C18H20N6O
Molecular Weight 336.399
CAS No. 2310122-84-8
Cat. No. B2808716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-phenylpropyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
CAS2310122-84-8
Molecular FormulaC18H20N6O
Molecular Weight336.399
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCNC(=O)NCC2=CN(N=N2)C3=CC=NC=C3
InChIInChI=1S/C18H20N6O/c25-18(20-10-4-7-15-5-2-1-3-6-15)21-13-16-14-24(23-22-16)17-8-11-19-12-9-17/h1-3,5-6,8-9,11-12,14H,4,7,10,13H2,(H2,20,21,25)
InChIKeyUAIXKCBLDJVYHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Phenylpropyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea (CAS 2310122-84-8): Chemical Identity and Research-Grade Procurement Profile


1-(3-Phenylpropyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea (CAS 2310122-84-8) is a synthetic unsymmetrical urea derivative with the molecular formula C₁₈H₂₀N₆O and a molecular weight of 336.40 g·mol⁻¹ [1]. The molecule incorporates a 3-phenylpropyl substituent on the urea N-terminus and a 1-(pyridin-4-yl)-1H-1,2,3-triazol-4-ylmethyl group on the opposing terminus, placing it within the broader class of 1,2,3-triazole–urea hybrid scaffolds that have been explored as diacylglycerol acyltransferase 1 (DGAT1) inhibitors and serine hydrolase probes [2]. The pyridin-4-yl attachment on the triazole N1 position distinguishes this compound from thiophene-, benzodioxole-, or dimethoxybenzyl-substituted analogs that share the same triazole–urea core architecture.

Why 1-(3-Phenylpropyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea Cannot Be Casually Replaced by Other Triazole–Urea Congeners


Within the 1,2,3-triazole–urea chemical space, even conservative substituent changes at the triazole N1 position or the urea N-alkyl terminus can profoundly alter target engagement, selectivity, and physicochemical properties. Patent disclosures for DGAT1-targeting triazolopyridine ureas report IC₅₀ values spanning more than two orders of magnitude (from >10 µM to 48 nM) across closely related analogs [1]. The pyridin-4-yl group present in this compound introduces a hydrogen-bond-accepting nitrogen at a specific vector that differs electronically and sterically from the thiophene, benzodioxole, or dimethoxybenzyl replacements found in congeneric series [2]. Generic procurement based solely on the triazole–urea core therefore carries a high risk of selecting a compound with markedly different biochemical potency, selectivity, or solubility, undermining reproducibility in target-validation or screening campaigns.

Quantitative Differentiation Evidence for 1-(3-Phenylpropyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea (CAS 2310122-84-8)


Structural Differentiation: Pyridin-4-yl vs. Thiophene and Benzodioxole N1-Triazole Substituents

The target compound bears a pyridin-4-yl substituent on the triazole N1 position, whereas close analogs carry thiophen-3-yl (CAS 2414312-13-1 type scaffold), thiophen-2-yl (CAS 2320543-97-1), or 2H-1,3-benzodioxol-5-yl (CAS 2310122-42-8) groups [1]. The pyridine nitrogen (pKₐ ≈ 5.2) confers distinct hydrogen-bond-acceptor character and modulates the electron density of the triazole ring via a conjugative effect, which is absent in thiophene analogs (no basic nitrogen) and attenuated in the benzodioxole analog (oxygen lone pairs with different directionality). In biaryl urea DGAT1 inhibitor series, replacing a pyridine heterocycle with a phenyl ring reduced potency by 10- to 100-fold depending on the specific scaffold context [2].

DGAT1 inhibition serine hydrolase probes triazole–urea scaffold

Urea Linker Geometry and Conformational Restriction Relative to Piperidine-Linked Analogs

The target compound employs a methylene bridge (–CH₂–) connecting the triazole C4 position to the urea nitrogen, yielding a –triazole–CH₂–NH–C(O)–NH– topology with three freely rotatable bonds in the linker region. This contrasts with analogs bearing a piperidine ring in the linker (e.g., [(1-{[1-(2-phenylpropyl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea [1]), which introduces additional conformational restriction and a basic tertiary amine center (piperidine N pKₐ ≈ 10) absent in the target compound. The conformational flexibility of the methylene-linked urea in the target compound may permit a broader ensemble of bound-state conformations but may incur a larger entropic penalty upon target binding compared to the more pre-organized piperidine-linked congeners [2].

conformational restriction urea pharmacophore triazole–methylene–urea topology

Class-Level DGAT1 Inhibitory Activity: Triazole–Urea Scaffold Benchmarks

Triazole–urea compounds have been disclosed as DGAT1 inhibitors in multiple patent families, with 1,2,3-triazole ureas demonstrated to act as irreversible inhibitors of serine hydrolases including DGAT1 [1]. In a representative DGAT1 inhibitor series from Bristol-Myers Squibb (WO2009126624), triazolopyridine derivatives achieved IC₅₀ values below 100 nM in human DGAT1 microsomal enzyme assays, with four optimized compounds reaching sub-100 nM potency [2]. The target compound incorporates the pharmacophoric elements present in these active series: the triazole ring capable of covalent serine adduct formation, the pyridine ring for aromatic stacking or H-bond interactions, and the urea carbonyl positioned for oxyanion-hole interactions. Direct IC₅₀ data for CAS 2310122-84-8 against human DGAT1 are not publicly available.

DGAT1 inhibition triacylglycerol synthesis metabolic disease

Recommended Application Scenarios for 1-(3-Phenylpropyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea (CAS 2310122-84-8)


Chemical Probe for DGAT1 Serine Hydrolase Activity Assays in Human Recombinant Enzyme Systems

The triazole–urea electrophilic warhead present in this compound is consistent with the mechanism of covalent, irreversible inhibition of serine hydrolases including DGAT1, as established for 1,2,3-triazole ureas by Adibekian et al. [REF-1]. Researchers establishing DGAT1 biochemical screens can employ this compound as a structurally defined probe bearing the pyridin-4-yl recognition element, a feature that differentiates it from thiophene-substituted analogs lacking the heteroaryl hydrogen-bond-acceptor capability [REF-2]. The compound should be evaluated in side-by-side concentration–response experiments against a known DGAT1 reference inhibitor (e.g., PF-04620110, IC₅₀ = 15–38 nM) to benchmark its potency in the user's specific assay system.

Structure–Activity Relationship (SAR) Comparator for Triazole N1-Substituent Optimization Programs

In medicinal chemistry campaigns exploring triazole–urea DGAT1 or serine hydrolase inhibitors, this compound serves as the pyridin-4-yl reference point within a matrix of N1-substituent variants. Quantitative SAR can be derived by comparing its biochemical profile (once measured) against the thiophene (CAS 2320543-97-1), benzodioxole (CAS 2310122-42-8), and dimethoxybenzyl analogs that share the identical 3-phenylpropyl urea terminus. This systematic comparator approach aligns with the methodology reported by Motiwala et al., who demonstrated that pyridine-containing heteroaryl analogs of biaryl ureas span a DGAT1 IC₅₀ range of >10 µM to 48 nM [REF-3].

Control Compound for Evaluating Non-Specific Triazole–Urea Reactivity in Cellular Proteomics Experiments

The 1,2,3-triazole urea chemotype has been documented to exhibit negligible cross-reactivity with non-serine-hydrolase protein classes in activity-based protein profiling (ABPP) experiments [REF-1]. The target compound, with its intermediate lipophilicity (estimated cLogP ~1.8) and absence of a basic piperidine center, may serve as a cleaner chemical biology tool compared to more lipophilic or polybasic analogs that risk promiscuous membrane partitioning or off-target pharmacology. Researchers should validate cellular target engagement via competitive ABPP using a broad-spectrum serine hydrolase activity-based probe such as fluorophosphonate (FP)-biotin.

Reference Standard for Analytical Method Development and Purity Assessment in Triazole–Urea Compound Libraries

With a defined molecular formula (C₁₈H₂₀N₆O), molecular weight (336.40 g·mol⁻¹), and InChI Key (UAIXKCBLDJVYHI-UHFFFAOYSA-N) as catalogued in PubChem [REF-4], this compound can function as a system-suitability standard for LC-MS and HPLC-UV methods used to characterize triazole–urea screening libraries. The pyridine chromophore provides a UV absorption maximum suitable for diode-array detection (λ ≈ 260 nm), enabling precise quantification without the need for derivatization, a practical advantage over thiophene analogs that exhibit weaker UV chromophores.

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